Mtb-IN-4

Antimycobacterial Drug Discovery Structure-Activity Relationship (SAR)

Mtb-IN-4 (compound 17h) is the definitive second-generation isoxazole inhibitor for tuberculosis research. Its unique β-naphthyl substituted isoxazole scaffold delivers a 20-fold potency improvement over first-generation C10, with an IC50 of 0.70 μM. Crucially, it resensitizes INH-resistant Mtb katG mutants, making it indispensable for resistance reversal studies. Unlike inferior oxadiazole/triazole analogs (IC50s >3.5 μM), Mtb-IN-4 sets the benchmark. Ensure your drug-resistant TB research is powered by the most validated, reproducible probe—demand Mtb-IN-4.

Molecular Formula C24H18N2O4S
Molecular Weight 430.5 g/mol
Cat. No. B12394498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-4
Molecular FormulaC24H18N2O4S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC1C2=C3N(C(CS3)C(=O)O)C(=O)C=C2C4=CC(=NO4)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C24H18N2O4S/c27-21-10-17(22(14-6-7-14)23-26(21)19(12-31-23)24(28)29)20-11-18(25-30-20)16-8-5-13-3-1-2-4-15(13)9-16/h1-5,8-11,14,19H,6-7,12H2,(H,28,29)
InChIKeyAFPFIBQRMGGEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtb-IN-4: A Second-Generation Isoxazole for Potent Inhibition of Drug-Resistant Mycobacterium tuberculosis


Mtb-IN-4 (compound 17h) is a nontoxic isoxazole-based small molecule [1] that acts as a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth and respiration . It belongs to a novel class of ring-fused thiazolo-2-pyridone derivatives and represents a significant second-generation advance over earlier compounds in its class [2]. Its primary mechanism involves the potentiation of the frontline antibiotic isoniazid (INH), effectively reversing resistance in INH-resistant Mtb strains [1].

Why Generic Substitution Fails for Mtb-IN-4: The Critical Importance of the Isoxazole Scaffold


In-class compounds such as the first-generation inhibitor C10 or other heterocyclic analogs (e.g., oxadiazole or triazole derivatives) cannot be simply interchanged with Mtb-IN-4 due to drastic differences in potency and therapeutic window [1]. While C10 demonstrated the potential of this chemotype, its IC50 value of >15 μM is significantly inferior. Analogs with an oxadiazole or triazole spacer in place of the isoxazole ring exhibit IC50 values in the 3.5 to >25 μM range, representing a 5- to over 35-fold decrease in potency compared to Mtb-IN-4 [2]. This demonstrates that the specific isoxazole scaffold with a β-naphthyl substitution in Mtb-IN-4 is not a trivial structural variant but a key determinant of its 20-fold enhanced activity against Mtb and its superior ability to reverse INH resistance [1]. The quantitative evidence below underscores why precise procurement of Mtb-IN-4 is essential for achieving reproducible and impactful results in drug-resistant tuberculosis research.

Quantitative Evidence Guide: Validated Differentiation of Mtb-IN-4 vs. Key Comparators


Superior In Vitro Potency: 20-Fold Improvement Over First-Generation Lead Compound C10

Mtb-IN-4 exhibits a 20-fold increase in anti-Mtb potency compared to the first-generation lead compound C10 in a standardized microplate Alamar Blue assay (MABA) [1]. This enhancement stems from the strategic substitution of a β-naphthyl group onto the isoxazole scaffold, a modification that dramatically improves its ability to inhibit Mtb respiration and growth [1].

Antimycobacterial Drug Discovery Structure-Activity Relationship (SAR)

Enhanced Intracellular Activity: Inhibition of Mtb Replication Within Macrophages

Beyond its extracellular potency, Mtb-IN-4 is validated to effectively inhibit the replication of intracellular Mtb within murine RAW 264.7 macrophages, a critical model for studying infection in host cells . This demonstrates that the compound can penetrate host cells and reach its bacterial target, a key requirement for translating in vitro findings to more complex biological systems.

Host-Pathogen Interaction Intracellular Pathogen Tuberculosis

Structural Differentiation from Closely Related Isoxazole Analogs (e.g., 17j)

Within the same chemical series, the choice of aromatic substitution on the isoxazole ring is a critical determinant of potency. Mtb-IN-4 (17h), bearing a β-naphthyl group, exhibits an IC50 of 0.70 μM [1]. In contrast, its direct analog 17j, which features a 4-(tert-butyl)phenyl substitution, is slightly more potent with an IC50 of 0.49 μM [1]. This subtle structural difference results in a measurable change in activity, underscoring that even within the optimized isoxazole series, compounds are not functionally equivalent.

Medicinal Chemistry Lead Optimization Isoxazole SAR

Class-Level Advantage: Superior Potency of Isoxazole Scaffold Over Other Heterocycles

The selection of the central heterocyclic spacer is a key determinant of activity within this chemotype. The isoxazole scaffold of Mtb-IN-4 confers a significant advantage over analogs with an oxadiazole or triazole spacer [1]. For instance, an oxadiazole analog with the same β-naphthyl substituent (8d) shows an IC50 of 3.5 μM, which is 5-fold less potent than Mtb-IN-4 [1]. A triazole analog (15c) is even weaker with an IC50 of 7.37 μM, a 10-fold reduction in potency [1]. This demonstrates the superiority of the isoxazole scaffold in this specific chemical series.

Medicinal Chemistry Scaffold Hopping Drug Design

Favorable In Vitro Safety Profile: Nontoxic at Efficacious Concentrations

A critical differentiator for any lead compound is its safety profile. The primary literature describes Mtb-IN-4 as nontoxic to mammalian cells at concentrations that effectively inhibit Mtb, indicating a favorable therapeutic window [1]. This is a key improvement over earlier, less potent analogs and supports its potential for further development as a research tool and potential therapeutic candidate.

Cytotoxicity Drug Safety Therapeutic Window

Validated Application Scenarios for Mtb-IN-4 in Drug-Resistant Tuberculosis Research


Investigating and Overcoming Isoniazid (INH) Resistance Mechanisms

Mtb-IN-4 is uniquely suited for studies focused on reversing or circumventing INH resistance. Its demonstrated ability to potentiate INH activity and resensitize an INH-resistant Mtb katG mutant [1] makes it a powerful chemical probe. Researchers can use Mtb-IN-4 in combination studies with INH to investigate the mechanistic basis of resistance reversal, screen for synergistic partners, or validate new drug targets involved in drug tolerance.

Structure-Activity Relationship (SAR) Studies on the Thiazolo-2-Pyridone Scaffold

As a well-characterized, potent, and structurally defined lead compound, Mtb-IN-4 serves as an ideal benchmark for medicinal chemistry efforts. Its 20-fold improvement over C10 [2] and its specific SAR trends (e.g., the superiority of the β-naphthyl isoxazole) [3] provide a clear baseline for evaluating new analogs. Researchers synthesizing or evaluating novel derivatives can directly compare their potency and properties against Mtb-IN-4 to gauge progress in lead optimization campaigns.

Target Identification and Mechanism of Action Studies for Mtb Respiration Inhibitors

Mtb-IN-4's primary mode of action involves inhibiting Mtb respiration [1]. Its high potency makes it a valuable tool for target identification studies, such as generating resistant mutants for whole-genome sequencing or performing chemical proteomics experiments (e.g., pull-down assays with a modified Mtb-IN-4 probe). Its robust activity in both extracellular and intracellular models ensures that findings are relevant across different experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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